Bienvenue dans la boutique en ligne BenchChem!

2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

Antimicrobial Benzimidazole SAR MRSA

2-[(5,6-Dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one (CAS 42388-61-4) is a synthetic small molecule belonging to the benzimidazole–pyrimidine hybrid class, characterized by a 5,6-dichloro-1H-benzimidazol-2-yl moiety linked via an amino bridge to a 6-methylpyrimidin-4(1H)-one core. This heterocyclic framework is recognized in medicinal chemistry for its capacity to engage multiple biological targets, including kinases (Lck, CDKs, Tie-2, VEGFR-2) and microbial enzymes such as DNA gyrase and DHFR.

Molecular Formula C12H9Cl2N5O
Molecular Weight 310.14 g/mol
CAS No. 42388-61-4
Cat. No. B12009841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one
CAS42388-61-4
Molecular FormulaC12H9Cl2N5O
Molecular Weight310.14 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)NC2=NC3=CC(=C(C=C3N2)Cl)Cl
InChIInChI=1S/C12H9Cl2N5O/c1-5-2-10(20)18-11(15-5)19-12-16-8-3-6(13)7(14)4-9(8)17-12/h2-4H,1H3,(H3,15,16,17,18,19,20)
InChIKeyBXJWYTZASCRPNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5,6-Dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one (CAS 42388-61-4): Core Scaffold Identity and Procurement Context


2-[(5,6-Dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one (CAS 42388-61-4) is a synthetic small molecule belonging to the benzimidazole–pyrimidine hybrid class, characterized by a 5,6-dichloro-1H-benzimidazol-2-yl moiety linked via an amino bridge to a 6-methylpyrimidin-4(1H)-one core . This heterocyclic framework is recognized in medicinal chemistry for its capacity to engage multiple biological targets, including kinases (Lck, CDKs, Tie-2, VEGFR-2) and microbial enzymes such as DNA gyrase and DHFR [1]. The compound is commercially supplied as a research-grade screening compound (typical purity ≥95%) for non-human, non-therapeutic investigative use . Its procurement value lies in its dual heterocyclic architecture, which provides a versatile starting point for structure-activity relationship (SAR) exploration, target identification, or focused library design.

2-[(5,6-Dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one: Why In-Class Analogs Cannot Be Assumed Interchangeable


Benzimidazole–pyrimidine hybrids display target engagement and biological potency that are exquisitely sensitive to substitution patterns on both heterocyclic rings. Within the Lck kinase inhibitor series, the 2-benzimidazole-substituted pyrimidine scaffold yields IC₅₀ values spanning from low nanomolar to >1 µM depending solely on peripheral substitution [1]. Similarly, in the aminopyrimidinyl benzimidazole antimicrobial series, MIC values against MRSA vary from 8 µg/mL to >100 µg/mL among close congeners [2]. The 5,6-dichloro substitution on the benzimidazole ring of CAS 42388-61-4 introduces distinct electronic (electron-withdrawing) and steric properties that directly modulate hydrogen-bonding capacity, target affinity, and metabolic stability compared to the unsubstituted (CAS 42389-40-2), 5,6-dimethyl (CAS 42388-62-5 analogue class), or mono-halogenated analogs [3]. Procurement of a structurally similar but inappropriately substituted analog risks invalidating SAR hypotheses, generating false-negative screening results, or misdirecting lead optimization efforts. Quantitative differentiation evidence is therefore essential for scientifically justified compound selection.

2-[(5,6-Dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Antibacterial Potency Mediated by 5,6-Dichloro Substitution on the Benzimidazole Ring

The 5,6-dichloro substitution on the benzimidazole ring is a validated pharmacophoric feature that enhances antibacterial activity. In a series of 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides, compounds bearing the 5,6-dichloro motif exhibited MIC values of 4–16 µg/mL against MRSA, whereas the corresponding unsubstituted benzimidazole analogs showed MIC values >64 µg/mL [1]. This 4- to 16-fold potency differential is attributed to the electron-withdrawing effect of chlorine atoms that increases the acidity of the benzimidazole N–H, strengthening hydrogen-bond donor interactions with bacterial target residues [2]. CAS 42388-61-4, bearing the identical 5,6-dichloro-1H-benzimidazole substructure, incorporates this established potency-enhancing feature.

Antimicrobial Benzimidazole SAR MRSA

Electron-Withdrawing Chlorine Substituents Modulate Kinase Inhibitor Potency and Selectivity

In the 2-benzimidazole-substituted pyrimidine Lck inhibitor series, the most potent analogs achieved IC₅₀ values in the low nanomolar range (IC₅₀ = 3 nM for the optimized tri-substituted pyrimidine Lck Inhibitor II) [1]. A parallel series of 4-amino-6-benzimidazole-pyrimidines targeting Lck exhibited single-digit nanomolar IC₅₀ values in both biochemical and cellular assays [2]. The 5,6-dichloro substitution pattern on CAS 42388-61-4 introduces electron-withdrawing effects that are known to influence the pKa of the benzimidazole N–H and modulate hinge-binding interactions with the kinase ATP pocket—an effect that is absent in the 5,6-unsubstituted analog (CAS 42389-40-2) and altered in the 5,6-dimethyl analog [3]. While direct kinase IC₅₀ data for CAS 42388-61-4 remain unreported in the peer-reviewed public domain, the 5,6-dichloro substitution represents a distinctive electronic environment that differentiates it from other commercially available benzimidazole-pyrimidinone screening compounds.

Kinase Inhibition Lck CDK SAR

Physicochemical Differentiation: LogP and Hydrogen-Bond Donor Capacity Impact Permeability and Solubility

CAS 42388-61-4 has a calculated LogP of 3.49 and a topological polar surface area (TPSA) of 86.72 Ų . In comparison, the 5,6-dimethyl analog (CAS not assigned; structure: 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)amino]-6-methylpyrimidin-4(1H)-one) has a higher calculated LogP (approximately 2.8–3.1 depending on the prediction method, but the methyl groups are less polarizing than chlorine), while the unsubstituted analog (CAS 42389-40-2) has a LogP of approximately 2.1 . The 5,6-dichloro substitution increases LogP by approximately 1.4 units relative to the unsubstituted compound, which can enhance membrane permeability but may reduce aqueous solubility. This is a quantifiable and verifiable differentiation parameter directly measurable by shake-flask LogP determination or chromatographic hydrophobicity index (CHI) assays, enabling rational selection based on the desired physicochemical profile for a given assay format (e.g., cellular vs. biochemical).

Physicochemical Properties LogP Permeability Drug-likeness

Dual Benzimidazole–Pyrimidinone Architecture as a Privileged Scaffold for Polypharmacology

The benzimidazole–pyrimidine hybrid scaffold has been independently validated across multiple therapeutic target classes. In separate studies, structurally related benzimidazole–pyrimidines have shown: (i) Lck kinase inhibition with IC₅₀ 3 nM to single-digit nM [1]; (ii) CDK2 inhibition with IC₅₀ of 2 nM for the imidazole pyrimidine amide class [2]; (iii) antimicrobial activity with MIC values as low as 1 µg/mL against E. coli and MRSA for aminopyrimidinyl benzimidazole compound 7d [3]; and (iv) DNA intercalation activity demonstrated by compound 7d and the pyrimidinone benzimidazole hybrid 9e [4]. CAS 42388-61-4, containing the core 2-aminobenzimidazole-pyrimidinone architecture, embodies this polypharmacological potential. The 5,6-dichloro substitution further distinguishes it, as this pattern is present in antimicrobial-optimized congeners but absent from most kinase-optimized analogs (which typically employ 5,6-unsubstituted or 5-fluoro-6-chloro patterns) [5].

Polypharmacology Kinase Inhibition Antimicrobial DNA Binding Hybrid Scaffold

2-[(5,6-Dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one: Evidence-Supported Research and Industrial Application Scenarios


Kinase Panel Screening for Selective Lck / Src Family Inhibitor Identification

CAS 42388-61-4 can be included in a focused kinase inhibitor screening library targeting Src family kinases (Lck, Hck, Src). The 2-benzimidazole-substituted pyrimidine scaffold has demonstrated low nanomolar Lck inhibition (IC₅₀ = 3 nM for optimized analogs), and the 5,6-dichloro substitution introduces electronic properties absent from unsubstituted or dimethyl analogs . The compound is suitable for biochemical kinase activity assays (e.g., LANCE or ADP-Glo formats) and cellular IL-2 release assays in Jurkat T-cells to evaluate functional Lck inhibition. Its unique substitution fingerprint may reveal selectivity windows not achievable with commercially available benzimidazole-pyrimidine screening probes.

Antimicrobial Lead Discovery Against Drug-Resistant Gram-Positive and Gram-Negative Pathogens

The 5,6-dichloro substitution on the benzimidazole ring is a known pharmacophoric element that enhances antibacterial potency, with MIC values of 4–16 µg/mL against MRSA reported for closely related 5,6-dichloro-benzimidazole derivatives, compared to >64 µg/mL for unsubstituted analogs . CAS 42388-61-4 can be prioritized for antimicrobial susceptibility screening (broth microdilution per CLSI guidelines) against ESKAPE pathogens, particularly MRSA and vancomycin-resistant enterococci (VRE). The compound's aminopyrimidine-benzimidazole core has also been independently validated in DNA intercalation and membrane disruption mechanisms, supporting its use in mode-of-action studies [4].

Physicochemical Property-Driven Compound Selection for Cellular vs. Biochemical Assays

With a calculated LogP of 3.49—approximately 1.4 units higher than the unsubstituted benzimidazole analog (CAS 42389-40-2) —CAS 42388-61-4 offers a differentiated physicochemical profile suitable for cell-based phenotypic assays where moderate lipophilicity is desirable for membrane permeability. This LogP difference translates to an estimated 25-fold difference in octanol/water partitioning, enabling procurement decisions based on assay format compatibility. For biochemical (cell-free) assays requiring higher aqueous solubility, the unsubstituted analog may be preferred; for cellular target engagement or phenotypic screening, CAS 42388-61-4 may offer permeability advantages.

Structure-Activity Relationship (SAR) Exploration of the Benzimidazole C5/C6 Position in Polypharmacological Scaffolds

CAS 42388-61-4 serves as a key SAR probe within a matrix of benzimidazole-pyrimidinone analogs differentiated by C5/C6 substitution (unsubstituted, 5,6-dichloro, 5,6-dimethyl, 5-fluoro-6-chloro). Systematic biological profiling of this compound alongside its substitution variants across kinase, antimicrobial, and cytotoxicity panels can generate decision-quality SAR data to guide lead optimization. The 5,6-dichloro pattern is underexplored relative to other substitution patterns in the kinase literature , representing a genuine opportunity for novelty even within a well-precedented scaffold class.

Quote Request

Request a Quote for 2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.